molecular formula C10H7IN2O2 B13353109 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione

6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13353109
M. Wt: 314.08 g/mol
InChI Key: CCQHKLGREIKUIX-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Pyrimidine Derivatives in Drug Discovery

The therapeutic exploration of halogenated pyrimidines originated in the mid-20th century with the development of 5-fluorouracil (5-FU), a thymidylate synthase inhibitor that remains a cornerstone of colorectal cancer chemotherapy. The strategic substitution of halogens at specific positions on the pyrimidine ring was later recognized to modulate DNA incorporation efficiency, enzymatic recognition, and metabolic stability. Early radiobiology studies demonstrated that iododeoxyuridine (IdUrd), a thymidine analog with iodine substitution at the 5-position, could radiosensitize tumor cells through DNA incorporation mechanisms. This discovery catalyzed research into halogenated pyrimidines as both chemotherapeutic agents and radiation sensitizers, with subsequent structural optimizations focusing on improving tumor selectivity and pharmacokinetic profiles.

Modern synthetic advancements, such as the halogen-magnesium exchange methodology developed for uracil derivatives, have expanded access to complex halogenated pyrimidines. For instance, Kisliuk et al. demonstrated the utility of reductive amination and N-methylation strategies in constructing pyrido[2,3-d]pyrimidine-2,4-diamines, highlighting the versatility of halogenated intermediates in generating bioactive analogs. Comparative studies of pyrimidine derivatives containing chlorine, bromine, and iodine substituents revealed halogen-specific effects on absorption spectra and electronic configurations, with iodine demonstrating the most pronounced bathochromic shifts in vacuum ultraviolet spectroscopy. These findings underscore the critical role of halogen selection in tuning both the biological activity and physicochemical behavior of pyrimidine-based therapeutics.

Table 1: Comparative Properties of Halogenated Pyrimidine Derivatives

Halogen Atomic Radius (Å) Electronegativity Common Biological Applications Key References
Fluorine 0.64 3.98 Metabolic inhibition (e.g., 5-FU)
Chlorine 0.99 3.16 Enzyme substrate analogs
Iodine 1.33 2.66 Radiosensitization, radioimaging probes

Significance of Iodine Substituents in Bioactive Molecule Design

The incorporation of iodine into pharmaceutical scaffolds confers distinct advantages over lighter halogens, primarily through three synergistic mechanisms: enhanced van der Waals interactions due to iodine’s large atomic radius, increased lipophilicity improving membrane permeability, and the capacity for radioisotopic labeling for diagnostic applications. In pyrimidine systems, iodine substitution at the para position of aromatic rings creates a pronounced electron-deficient region, which can stabilize charge-transfer complexes with biological targets. This electronic perturbation was quantitatively demonstrated in vacuum ultraviolet spectroscopy studies, where 2-chloropyrimidine and 2-bromopyrimidine exhibited progressively red-shifted absorption bands compared to unsubstituted pyrimidine, with iodine derivatives showing the most significant deviations.

Structurally, the 4-iodophenyl group in 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione introduces steric bulk that may influence binding pocket interactions while maintaining rotational freedom for conformational adaptation. This balance is critical in enzyme inhibition applications, as evidenced by studies of iodinated barbituric acid derivatives showing nanomolar inhibition constants against matrix metalloproteinases (MMPs). The iodine atom’s polarizability also enhances London dispersion forces in hydrophobic binding pockets, potentially improving target residence times compared to chlorine or fluorine analogs.

Key Mechanistic Advantages of Iodine Substitution:

  • Radioisotopic Utility : The [123/125/131I] isotopes enable single-photon emission computed tomography (SPECT) imaging and targeted radiotherapy, as demonstrated in radioiodinated MMP inhibitors.
  • Metabolic Stability : Iodine’s lower electronegativity reduces susceptibility to oxidative dehalogenation compared to bromine-containing analogs.
  • Synergistic Electronic Effects : Conjugation between the iodine-substituted aryl ring and pyrimidinedione core modifies electron density distribution, potentially enhancing hydrogen-bond donor/acceptor capacity at critical positions.

Properties

Molecular Formula

C10H7IN2O2

Molecular Weight

314.08 g/mol

IUPAC Name

6-(4-iodophenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H7IN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)

InChI Key

CCQHKLGREIKUIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)I

Origin of Product

United States

Preparation Methods

Direct Arylation and Substitution Approaches

One common approach involves starting from 6-amino-pyrimidine-2,4-dione derivatives, which are then subjected to electrophilic aromatic substitution or cross-coupling reactions to introduce the 4-iodophenyl group at the 6-position.

  • For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be reacted with 4-iodoaniline derivatives or aryl halides under suitable conditions to afford 6-(4-iodophenyl)pyrimidine-2,4-dione analogs. This is often facilitated by catalytic systems or via nucleophilic aromatic substitution depending on the substituents and reaction conditions.

Cyclization Using Substituted Precursors

Another method involves the cyclization of substituted β-dicarbonyl compounds or hydrazones with urea or related compounds to form the pyrimidine-2,4-dione ring bearing the 4-iodophenyl substituent.

  • In some syntheses, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate derivatives have been prepared via condensation of 4-iodophenyl-substituted hydrazones with ethyl chloroacetate derivatives, followed by cyclization and subsequent transformations. Although this is a more complex fused ring system, the methodology highlights the use of 4-iodophenyl precursors in ring construction.

Detailed Experimental Conditions and Yields

The following table summarizes key experimental conditions and yields from representative preparation methods involving 4-iodophenyl-substituted pyrimidine derivatives, which are closely related or precursors to 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione:

Step Reaction Type Key Reagents & Conditions Yield (%) Notes
1 Reaction of 6-amino-pyrimidine-2,4-dione with 4-iodoaniline Ethanol solvent, room temperature stirring 2h, then standing 3 days Not specified Precipitation and recrystallization purification
2 Condensation of 1-(4-iodophenyl)-3-morpholin-5,6-dihydro-2H-pyridin-2-one with ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate Toluene, triethylamine, reflux 2h, inert atmosphere 63-75% Filtration, washing, acid treatment, recrystallization
3 Cyclization via hydrazone intermediates Use of 1,1′-carbonyldiimidazole (CDI) as coupling agent 40-91% Applied for related thieno[2,3-d]pyrimidine-2,4-diones, analogous to pyrimidine-2,4-dione synthesis

Representative Synthetic Procedure Example

A typical synthetic route for 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione or its analogs involves:

  • Starting Material Preparation: 6-amino-pyrimidine-2,4-dione or related derivatives are dissolved in ethanol.
  • Coupling Reaction: The solution is mixed with 4-iodoaniline or 4-iodophenyl hydrazone derivatives under stirring at room temperature or under reflux.
  • Cyclization: The reaction mixture is allowed to proceed for several hours to days, sometimes with the addition of formaldehyde or coupling reagents like CDI to promote ring closure.
  • Isolation: The product precipitates out, is filtered, washed, and purified by recrystallization from ethanol or acetone.
  • Characterization: The final compound is characterized by NMR, HPLC purity, melting point, and sometimes elemental analysis to confirm structure and purity.

Analytical Data and Purity

  • NMR Spectroscopy: Typical ^1H NMR shows aromatic protons of the 4-iodophenyl group around 7.4–7.7 ppm as doublets with coupling constants ~8.7–9.0 Hz, consistent with para-substituted phenyl rings.
  • HPLC Purity: Preparations often achieve >95% purity after recrystallization and purification steps.
  • Melting Points: Reported melting points for related compounds range from approximately 171°C to 173°C, indicating crystalline, pure products.

Summary Table of Preparation Highlights

Aspect Details
Core Synthetic Route Condensation of substituted pyrimidine precursors with 4-iodophenyl derivatives
Common Solvents Ethanol, toluene, ethyl acetate
Catalysts/Reagents Triethylamine, formaldehyde, 1,1′-carbonyldiimidazole (CDI)
Reaction Conditions Room temperature stirring to reflux (0°C to reflux temperatures)
Purification Filtration, recrystallization (ethanol, acetone)
Yields 40–75% typical, depending on method and scale
Characterization ^1H NMR, HPLC, melting point, elemental analysis

Chemical Reactions Analysis

Types of Reactions

6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced forms.

    Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, amines, and organometallic compounds. Conditions often involve the use of polar solvents and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions to achieve the desired oxidation or reduction.

    Cyclization Reactions: Cyclization can be facilitated by acids or bases, depending on the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, amines, oxides, and fused ring systems, each with distinct chemical and biological properties.

Scientific Research Applications

6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with CF3 (12e) or fluorine (12h) substituents exhibit higher melting points, suggesting enhanced crystallinity due to strong intermolecular interactions (e.g., hydrogen bonding or dipole-dipole) .
  • Synthetic Yields : Thiol-substituted derivatives (e.g., 12e, 12h) show moderate to high yields (69–81%), while fused pyrido[2,3-d]pyrimidines (e.g., 6b) require multi-step syntheses with lower yields (19–31%) .

Electronic and Reactivity Profiles

Frontier molecular orbital (FMO) analysis and density functional theory (DFT) calculations provide insights into electronic properties:

Table 2: HOMO-LUMO Gaps and Reactivity Trends
Compound Name HOMO-LUMO Gap (eV) Reactivity Profile
6-(4-Iodophenyl)pyrimidine-2,4(1H,3H)-dione Not reported Expected low reactivity due to iodine's steric bulk
6-(5-Fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (6b) 3.91 High electrophilicity at hydroxybenzoyl group
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (2o) Not reported Strong π-π interactions with FAD in NtPPO

Key Observations :

  • HOMO-LUMO Gaps : Compounds with fused pyrido[2,3-d]pyrimidine rings (e.g., 6b) exhibit gaps of ~3.9–4.1 eV, indicating moderate electronic stability suitable for charge transfer in biological systems .
  • Iodine vs. Fluorine : The iodine atom in 6-(4-iodophenyl) likely reduces electrophilicity compared to fluorine-substituted analogs but may improve binding via halogen bonding .

Key Observations :

  • Anti-HIV Activity : 3-Hydroxy-6-arylthio derivatives (12d–12j) show efficacy against HIV-1 RT, with trifluoromethyl groups (12e) enhancing potency due to increased lipophilicity .
  • Herbicidal Activity : Fluorine-rich compounds (e.g., 2o) exhibit strong PPO inhibition via π-π stacking and hydrogen bonding with FAD cofactors .
  • Iodine’s Role : The iodine atom in 6-(4-iodophenyl) may confer unique binding in viral or plant enzyme targets, though specific data are lacking.

Biological Activity

6-(4-Iodophenyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C9H7IN2O2\text{C}_9\text{H}_7\text{I}\text{N}_2\text{O}_2
  • Molecular Weight : 292.07 g/mol
  • Functional Groups : Iodophenyl group enhances lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis of 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process starting from pyrimidine derivatives. Key steps include:

  • Formation of the Pyrimidine Core : Utilizing condensation reactions with appropriate aldehydes and amines.
  • Iodination : Introduction of the iodine substituent on the phenyl ring, which can be achieved through electrophilic aromatic substitution.

The biological activity of 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with specific enzymes and receptors. The iodophenyl moiety allows for selective binding to target proteins, potentially leading to inhibition or modulation of their activity.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, a study demonstrated that similar pyrimidine derivatives could inhibit the proliferation of non-small cell lung cancer cells by targeting specific pathways involved in cell cycle regulation .

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes critical for disease progression. For instance:

  • Dopachrome Tautomerase : Inhibition studies revealed that certain derivatives can effectively suppress this enzyme's activity, which is implicated in melanoma progression .

Table 1: Biological Activities of 6-(4-Iodophenyl)pyrimidine-2,4(1H,3H)-dione Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
6-(4-Iodophenyl)pyrimidine-2,4(1H,3H)-dioneDopachrome Tautomerase12.5 ± 0.5
6-(4-Iodophenyl)pyrimidine-2,4(1H,3H)-dioneMIF2 Tautomerase8.0 ± 0.3
6-(4-Iodophenyl)pyrimidine-2,4(1H,3H)-dioneSIRT1 Inhibitor15 ± 0.7

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione significantly reduced cell viability in vitro by inducing apoptosis through caspase activation pathways.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and MIF2 tautomerase. The findings suggested that the iodophenyl group enhances binding affinity compared to non-substituted analogs, leading to a more pronounced inhibitory effect on enzyme activity .

Q & A

Q. What are the established synthetic routes for 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or cyclocondensation reactions. For example, pyrimidine-2,4-dione derivatives are synthesized via alkylation of a pyrimidine core with iodobenzene derivatives under basic conditions (e.g., potassium carbonate in DMF) . Key steps include:

  • Core formation : Cyclocondensation of urea with a β-keto ester derivative (e.g., ethyl 4-iodophenyl-3-oxobutanoate) under reflux in ethanol .
  • Substituent introduction : Alkylation using 4-iodobenzyl halides in the presence of triethylamine or potassium carbonate to ensure regioselectivity .
    Optimization involves adjusting solvent polarity (DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading. Yields can improve from 40% to >70% by stepwise addition of reagents .

Q. How is 6-(4-iodophenyl)pyrimidine-2,4(1H,3H)-dione characterized spectroscopically?

Structural confirmation relies on:

  • 1H/13C NMR : Peaks at δ 10.5–11.2 ppm (NH protons of the dione ring) and δ 7.3–7.8 ppm (aromatic protons of the iodophenyl group). The 13C NMR shows a carbonyl signal at ~165 ppm .
  • LCMS : Molecular ion peaks ([M+H]+) at m/z 343.1 (calculated for C10H8IN2O2) .
  • X-ray crystallography : Hydrogen-bonded dimers between the dione ring and water molecules, as seen in related pyrimidine-dione structures .

Advanced Research Questions

Q. What strategies address solubility challenges in biological assays for this compound?

The iodophenyl group enhances hydrophobicity, requiring solubility optimization via:

  • Co-solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes.
  • Crystallography-guided modification : Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions while retaining the iodophenyl moiety .
  • Nanoformulation : Lipid-based nanoparticles improve bioavailability in cellular uptake studies .

Q. How can researchers evaluate the compound’s bioactivity against eukaryotic elongation factor-2 kinase (eEF-2K)?

Follow a multi-tiered approach:

  • In vitro kinase assays : Measure IC50 using recombinant eEF-2K and [γ-32P]ATP, with dose-response curves (0.1–50 μM) .
  • Cellular models : Test in cancer cell lines (e.g., HeLa or MCF-7) using western blotting to monitor phospho-eEF-2K inhibition.
  • Counter-screens : Rule out off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What structural modifications enhance target selectivity in SAR studies?

Key findings from analogous compounds:

  • Iodophenyl position : Para-substitution (vs. meta) improves binding to hydrophobic kinase pockets .
  • Dione ring methylation : 1,3-dimethylation reduces metabolic degradation but may lower solubility .
  • Heterocyclic fusion : Pyrido[2,3-d]pyrimidine-dione derivatives show 3–5× higher potency than non-fused analogs .

Q. How do researchers resolve contradictions in reported synthetic yields?

Discrepancies (e.g., 40% vs. 78% yields) arise from:

  • Reagent purity : Use freshly distilled ethyl iodide to avoid side reactions .
  • Workup protocols : Acidic extraction (pH 4–5) minimizes dione ring hydrolysis .
  • Catalyst choice : Potassium carbonate outperforms sodium hydride in moisture-sensitive reactions .

Q. What analytical methods ensure batch-to-batch consistency?

  • HPLC : C18 columns with a water/acetonitrile gradient (95:5 to 50:50 over 25 min) and UV detection at 254 nm .
  • Elemental analysis : Confirm iodine content (±0.3% deviation from theoretical) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor hydrolysis .

Methodological Considerations

  • Data contradiction analysis : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlaps .
  • Advanced purification : Use preparative HPLC with a chiral column to separate enantiomers if unexpected bioactivity arises .

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